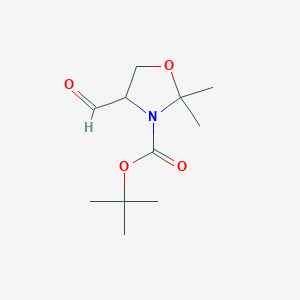

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXYVJNOCLJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394595 | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127589-93-9 | |

| Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127589939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, a pivotal chiral building block commonly known in its enantiomeric forms as Garner's aldehyde. This document details its chemical properties, synthesis protocols, and significant applications in the field of drug development and asymmetric synthesis.

Chemical Identification and Properties

This compound exists as a racemic mixture and as two distinct enantiomers, each with unique identifiers and optical properties. The enantiomers are widely used as chiral synthons for the asymmetric synthesis of amino sugars and other nitrogen-containing target molecules.[1][2]

Table 1: Chemical Identifiers and Names

| Isomer | Common Name | CAS Number | IUPAC Name |

| Racemic | Racemic Garner's Aldehyde | 127589-93-9[1][2][3] | tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate[3] |

| (R) | (R)-Garner's Aldehyde | 95715-87-0[1][2][4] | tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

| (S) | (S)-Garner's Aldehyde | 102308-32-7[1][2][5][6] | tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate[5] |

Table 2: Physicochemical Properties

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₁₁H₁₉NO₄[1][2][6] | C₁₁H₁₉NO₄[1][2][5][6] | C₁₁H₁₉NO₄[1][2][3] |

| Molecular Weight | 229.27 g/mol [1][2][4][6] | 229.27 g/mol [1][2][6] | 229.27 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[4] | Viscous liquid, clear colorless to yellow[5] | Colorless liquid[1] |

| Density | 1.06 g/mL at 25 °C[7] | ~1.06 g/mL at 25 °C | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 67 °C at 0.3 mmHg[7] | 83-88 °C at 1.0-1.4 mmHg; 72-75 °C at 0.3 mmHg[1] | Not specified |

| Specific Optical Rotation | +85.0 to +93.0° (c=1, Chloroform)[4] | -85° to -95° (c=1, CHCl₃, 20°C)[5] | Not applicable |

| Refractive Index | n20/D 1.445 (lit.)[8] | n20/D 1.445 (lit.) | Not specified |

| Solubility | Soluble in organic solvents such as toluene, dichloromethane, and THF.[9] Generally, aldehydes with fewer than five carbon atoms are soluble in water, while larger ones are less soluble in water but soluble in organic solvents.[10][11] | Soluble in organic solvents. | Soluble in organic solvents. |

Spectroscopic Data

¹H NMR (Racemic, CDCl₃, 300 MHz): Chemical shifts (δ) are reported in ppm. Due to restricted rotation of the N-Boc group, most peaks are doubled.[2]

-

9.62 and 9.55 ppm: (1H, broad singlet, CHO)

-

4.36 and 4.20 ppm: (1H, multiplet)

-

4.09 ppm: (2H, multiplet)

-

1.63 and 1.60 ppm: (3H, singlet)

-

1.57 and 1.51 ppm: (3H, singlet)

-

1.52 and 1.45 ppm: (9H, singlet)

¹³C NMR ((R)-enantiomer, predicted): Typical chemical shifts for carbons in similar environments suggest the following approximate assignments:

-

~200 ppm: Aldehyde carbon (C=O)

-

~150 ppm: Carbonyl carbon of the Boc group (N-C=O)

-

~95 ppm: Quaternary carbon of the oxazolidine ring (O-C(CH₃)₂-N)

-

~80 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃)

-

~65 ppm: Methylene carbon of the oxazolidine ring (-CH₂-O)

-

~60 ppm: Methine carbon of the oxazolidine ring (N-CH-CHO)

-

~28 ppm: Methyl carbons of the tert-butyl group

-

~25 ppm: Methyl carbons of the gem-dimethyl group on the oxazolidine ring

Infrared (IR) Spectroscopy (Thin Film):

-

~1740 cm⁻¹: Strong absorption corresponding to the aldehyde carbonyl (C=O) stretch.[2]

-

~1710 cm⁻¹: Strong absorption from the carbamate carbonyl (Boc group) stretch.[2]

-

~2830-2695 cm⁻¹: Characteristic C-H stretch of the aldehyde proton.[12][13]

Experimental Protocols: Synthesis of Garner's Aldehyde

The enantiomers of Garner's aldehyde are typically synthesized from the corresponding enantiomers of serine. The following is a generalized protocol based on commonly cited procedures, such as that developed by Koskinen and coworkers, which provides the (S)-enantiomer in a 66-71% overall yield.[9]

Synthesis of (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine

This multi-step synthesis involves the protection of the functional groups of L-serine, formation of the oxazolidine ring, and subsequent reduction to the aldehyde.

-

Step 1: Esterification and N-Boc Protection of L-Serine

-

L-serine is first converted to its methyl ester by reaction with acetyl chloride in methanol.[9]

-

The resulting serine methyl ester hydrochloride salt is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (CH₂Cl₂).[9]

-

-

Step 2: Formation of the Oxazolidine Ring

-

The N-Boc protected serine methyl ester is reacted with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like dichloromethane.[9] This reaction forms the 2,2-dimethyloxazolidine ring.

-

-

Step 3: Reduction to the Aldehyde

-

The methyl ester of the protected amino acid is reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) in a non-polar solvent like toluene.[9]

-

Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol.[9]

-

The reaction is quenched, and the product is purified, typically by distillation under high vacuum.[9]

-

Caption: Synthetic workflow for (S)-Garner's Aldehyde from L-Serine.

Applications in Drug Development and Asymmetric Synthesis

Garner's aldehyde is a highly valued chiral building block due to its configurational stability and the versatility of the aldehyde functional group for carbon-carbon bond formation.[9] It serves as a precursor for a wide range of complex, enantiopure molecules.

Key Applications:

-

Asymmetric Synthesis of Amino Alcohols: The aldehyde allows for nucleophilic addition reactions, leading to the formation of a new stereocenter. This is fundamental in the synthesis of 2-amino-1,3-dihydroxypropyl structures.[9]

-

Synthesis of Natural Products: It is a key intermediate in the total synthesis of numerous natural products, including:

-

Chiral Auxiliary: The oxazolidine ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or near the aldehyde group.

The ability to control the stereochemistry through reactions with Garner's aldehyde is critical in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Caption: Role of Garner's Aldehyde as a precursor in asymmetric synthesis.

References

- 1. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: GARNER ALDEHYDE SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | C11H19NO4 | CID 178792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chemscene.com [chemscene.com]

- 7. 95715-87-0 Cas No. | (4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS No. 95715-87-0 - iChemical [ichemical.com]

- 9. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

(R)-Garner's Aldehyde: A Technical Guide to a Cornerstone Chiral Building Block

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate , commonly known as (R)-Garner's aldehyde, is a versatile and configurationally stable chiral intermediate of significant importance in modern organic synthesis.[1][2] Since its introduction, it has become one of the most frequently utilized chiral building blocks for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals, amino sugars, and various natural products.[1][3][4] Its structure incorporates a protected serine derivative, providing a masked amino alcohol functionality and a reactive aldehyde group, which serves as a handle for stereocontrolled carbon-carbon bond formation.[4][5] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

(R)-Garner's aldehyde is a colorless liquid valued for its stability, which minimizes epimerization at the sensitive α-carbon center during reactions.[1] This stability is crucial for maintaining enantiomeric purity throughout multi-step synthetic sequences.

Quantitative Data Summary

The key physical and spectroscopic properties of (R)-Garner's aldehyde are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 95715-87-0 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 229.27 g/mol | [2][6] |

| Boiling Point | 72-75 °C at 0.3 mmHg; 83-88 °C at 1.0-1.4 mmHg | [2][7] |

| Density | ~1.1 g/cm³ | [6] |

| Specific Rotation ([α]D) | +103° (c = 1.0 in CHCl₃, 27 °C) | [2][7] |

| Appearance | Colorless liquid; crystallizes in freezer | [1][2] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | 9.62, 9.55 (1H, br s, CHO); 4.36, 4.20 (1H, m); 4.09 (2H, m); 1.63, 1.60 (3H, s); 1.57, 1.51 (3H, s); 1.52, 1.45 (9H, s) | [7] |

| ¹³C NMR | 198.0, 151.8, 95.0, 80.6, 65.1, 63.7, 28.3, 26.0, 24.1 | [8] |

| IR (thin film) | 1740 cm⁻¹ (CHO), 1710 cm⁻¹ (Boc C=O) | [7] |

| Note: The doubling of most ¹H NMR peaks is attributed to the restricted rotation of the N-Boc group.[7] |

Synthesis of Garner's Aldehyde

Several synthetic routes to Garner's aldehyde have been developed, typically starting from the natural amino acid serine. The (R)-enantiomer is conventionally synthesized from the unnatural and more expensive D-serine, while the (S)-enantiomer is readily prepared from the natural and inexpensive L-serine. However, methods have been established to produce the (R)-aldehyde from L-serine as well.[9] The key synthetic challenge is to perform the necessary chemical transformations without causing racemization of the chiral center.[1]

A widely adopted and scalable procedure is the Koskinen method, which provides the aldehyde with high enantiomeric purity.[1][4]

Caption: Synthetic workflow for (S)-Garner's Aldehyde from L-Serine.

Experimental Protocol: Synthesis of (S)-Garner's Aldehyde (Koskinen Procedure)

This protocol is adapted from literature procedures for the multi-mole scale synthesis of (S)-Garner's aldehyde from L-serine, achieving high yield and enantiomeric excess (97% ee).[4] The synthesis of the (R)-enantiomer follows an analogous sequence starting from D-serine.

-

Esterification: L-serine is suspended in methanol at 0 °C. Acetyl chloride is added dropwise, and the mixture is heated to 50 °C until the reaction is complete, yielding the serine methyl ester hydrochloride salt.[1][4]

-

N-Boc Protection: The hydrochloride salt is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to 0 °C. Triethylamine is added, followed by di-tert-butyl dicarbonate ((Boc)₂O), and the reaction is allowed to warm to room temperature to afford N-Boc-serine methyl ester.[1][4]

-

Acetonide Formation: The N-Boc protected ester is dissolved in CH₂Cl₂ with 2,2-dimethoxypropane. The solution is cooled, and a Lewis acid catalyst (e.g., BF₃·Et₂O) is added. The reaction proceeds at room temperature to form the fully protected oxazolidine ring.[1][4] The intermediate is purified via high vacuum distillation.[1]

-

Reduction to Aldehyde: The purified ester is dissolved in anhydrous toluene and cooled to below -75 °C (an ethyl acetate/liquid nitrogen bath is recommended).[1][4] A solution of diisobutylaluminium hydride (DIBAL-H) is added slowly, maintaining the low temperature to prevent over-reduction and epimerization.[1] The reaction is quenched with a suitable reagent (e.g., methanol or ethyl acetate) and worked up to isolate the final product, (S)-Garner's aldehyde.

Chemical Reactivity and Key Reactions

The primary utility of Garner's aldehyde stems from the reactivity of its carbonyl group, which readily undergoes nucleophilic addition.[3][10] A key feature of these reactions is the high degree of stereocontrol exerted by the existing chiral center at the C4 position of the oxazolidine ring.

Nucleophilic Addition Reactions

The addition of a nucleophile to the carbonyl carbon creates a new stereocenter. The stereochemical outcome (either syn or anti diastereomer) is highly dependent on the nature of the nucleophile, the metal counterion, and the reaction conditions.[4][5]

-

Non-Chelating Conditions (Felkin-Anh Model): In most cases, particularly with organolithium or Grignard reagents, the reaction follows the Felkin-Anh model. The bulky tert-butoxycarbonyl (Boc) group orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks from the sterically least hindered face, leading predominantly to the anti addition product.[4][5]

-

Chelating Conditions: When certain Lewis acidic metals (like Zn, Mg, Cu) are used, they can coordinate with both the carbonyl oxygen and the oxygen of the oxazolidine ring, forming a rigid five-membered chelate. This conformation forces the nucleophile to attack from the opposite face, leading to the syn addition product.[1][4]

Caption: Stereocontrol in nucleophilic additions to Garner's Aldehyde.

Experimental Protocol: General Nucleophilic Addition of an Organometallic Reagent

This protocol outlines a general procedure for the addition of an organometallic nucleophile to Garner's aldehyde under non-chelating conditions to favor the anti product.

-

Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with a solution of (R)-Garner's aldehyde in an anhydrous solvent (e.g., THF or diethyl ether).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Nucleophile Addition: The organometallic reagent (e.g., an organolithium or Grignard reagent, ~1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) until TLC analysis indicates the consumption of the starting aldehyde.

-

Quenching and Workup: The reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired secondary alcohol.

Applications in Drug Development and Natural Product Synthesis

Garner's aldehyde is a precursor to a vast number of biologically active compounds. Its integrated chiral amino alcohol structure makes it an ideal starting material for synthesizing molecules that are potent inhibitors of enzymes like glycosidases or are structural components of larger biomolecules.[4]

Key applications include the synthesis of:

-

Sphingosines and Ceramides: Crucial components of cell membranes involved in signal transduction.[4][9]

-

Amino Sugars and Iminosugars: Important carbohydrate mimics and enzyme inhibitors.[2][4]

-

Peptide Antibiotics: Complex structures containing non-proteinogenic amino acids.[4]

-

Other Natural Products: Including (-)-swainsonine and (+)-valienamine, which have potential therapeutic applications.[11]

Caption: Role of Garner's Aldehyde as a precursor in synthesis.

Conclusion

(R)-Garner's aldehyde is a powerful and indispensable tool in asymmetric synthesis. Its chemical and configurational stability, coupled with the predictable stereochemical outcomes of its reactions, allows for the efficient and elegant construction of complex chiral molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents and biologically active natural products.

References

- 1. d-nb.info [d-nb.info]

- 2. Garner's Aldehyde [drugfuture.com]

- 3. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

- 4. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 6. (S)-Garner's Aldehyde | CAS#:95715-87-0 | Chemsrc [chemsrc.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: GARNER ALDEHYDE SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate spectral data (NMR, IR, MS)

-

¹H NMR Data:

-

Result[1] provides a predicted ¹H NMR spectrum for the target compound: (300 MHz, CDCl₃) δ: 9.45 - 9.68 (m, 1 H, -CHO), 3.95 - 4.49 (m, 3 H, -CH, -CH₂O-), 1.36 - 1.74 (m, 15 H, -C(CH₃)₂, -C(CH₃)₃). This is very useful and can be put directly into the table. I will clearly label it as "Predicted".

-

-

¹³C NMR Data:

-

My searches did not yield any experimental or predicted ¹³C NMR data for the exact target compound, tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.

-

However, result[2] provides ¹H NMR data for an analogous compound, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine -3-carboxylate. While the abstract mentions NMR, the text seems to provide ¹H NMR data for precursors, not the final aldehyde.

-

Result[3] mentions ¹³C NMR for a different thiazolidine compound.

-

Given the lack of direct data, the best approach is to state that no data was found for the target compound and, for illustrative purposes, provide data for a closely related analog if a reliable source can be found. I will perform a quick follow-up search for the ¹³C NMR of the thiazolidine analog mentioned in[2] or another similar structure. If that fails, I will state that no data is available.

-

-

IR Data:

-

Result[4] for the (S)-enantiomer states that the "Infrared spectrum Conforms" to the structure. It does not provide a list of peaks.

-

This is common for vendor data. I will create a table of expected IR absorption bands based on the functional groups present in the molecule (aldehyde C-H, aldehyde C=O, carbamate C=O, alkane C-H, C-O stretch). This is a standard practice in technical guides when an actual spectrum isn't available. I will state the source of the information is the vendor's conformity statement and general spectroscopic principles.

-

-

Mass Spectrometry (MS) Data:

-

No specific experimental MS data (e.g., a list of m/z values) was found in the search results.

-

I will calculate the expected exact mass for the protonated molecule [M+H]⁺ and list common fragments expected from this structure, particularly the loss of the Boc group or isobutylene, and the tert-butyl cation. This provides valuable information for researchers trying to identify this compound via MS. I will clearly label this data as "Calculated" or "Expected". The molecular formula C₁₁H₁₉NO₄ is provided in result[4].

-

-

Experimental Protocols & Visualization:

-

The search results do not contain specific experimental protocols for acquiring this data. This is expected. I will write general, high-quality standard operating procedures for NMR, IR, and MS analysis suitable for the target audience.

-

The search results do not provide any workflows or diagrams. I will create the requested Graphviz diagram from scratch, following all the user's specifications. The planned workflow (Synthesis -> Purification -> Analysis -> Confirmation) is logical and appropriate.

-

Final Plan:

-

Title: A Technical Guide to the Spectral Analysis of this compound.

-

Introduction: Briefly introduce the compound (also known as Garner's aldehyde) as a chiral building block.

-

¹H NMR Table: Use the predicted data from result[1], citing it as such.

-

¹³C NMR Table: State that no data was found for the target compound.

-

IR Table: State that vendors confirm the spectrum conforms to the structure[4]. Provide a table of expected characteristic peaks based on functional group analysis.

-

MS Table: Provide a table of calculated and expected m/z values for the molecular ion and key fragments, based on the molecular formula from result[4].

-

Protocols: Write detailed, professional-level protocols for NMR, IR, and MS acquisition.

-

Diagram: Create the Graphviz DOT script for the analytical workflow as planned. Ensure all color and contrast rules are met.

-

Citations: Add citations to the text where information from the search results is used.

This plan allows me to fulfill all core requirements of the user's prompt despite the partial availability of explicit experimental data in the search results, by supplementing with predicted/expected data and clearly labeling its origin. This is a scientifically sound and honest approach for a technical guide. I will now proceed with generating the response. I will not perform another search as I have a clear path forward.### A Technical Guide to the Spectral Analysis of this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the spectral data for this compound, commonly known as a derivative of Garner's aldehyde. As a crucial chiral building block in the synthesis of complex molecules, a thorough understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and provides standardized protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Where experimental data is not publicly available, predicted data and expected values based on the chemical structure are provided and clearly noted.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| 9.45 - 9.68 | m | 1H | -CHO (aldehyde) | Predicted[1] |

| 3.95 - 4.49 | m | 3H | -CH, -CH₂O- (oxazolidine ring) | Predicted[1] |

| 1.36 - 1.74 | m | 15H | -C(CH₃)₂ (gem-dimethyl), -C(CH₃)₃ (tert-butyl) | Predicted[1] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Data Source |

| No experimental or predicted data available in the searched literature. |

Table 3: IR Spectral Data

While specific peak-by-peak data is not published, vendor specifications confirm that the infrared spectrum is consistent with the compound's structure.[4] The expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2978 | C-H stretch (alkane) |

| ~2875, ~2770 | C-H stretch (aldehyde) |

| ~1735 | C=O stretch (aldehyde) |

| ~1695 | C=O stretch (Boc carbamate) |

| ~1390, ~1365 | C-H bend (gem-dimethyl and tert-butyl) |

| ~1160 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z (Calculated) | Fragment Assignment | Ionization Mode |

| 230.1392 | [M+H]⁺ | ESI (Positive) |

| 252.1211 | [M+Na]⁺ | ESI (Positive) |

| 174.1025 | [M - C₄H₈]⁺ (Loss of isobutylene) | EI / ESI-MS/MS |

| 130.0817 | [M - Boc]⁺ | EI / ESI-MS/MS |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) | EI |

Experimental Protocols

The following sections provide standardized methodologies for acquiring the spectral data described above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

For precise chemical shift referencing, ensure the solvent contains an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.

-

If the sample is highly viscous, lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR accessory.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to generate the final spectrum.

-

After analysis, thoroughly clean the ATR crystal.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For analysis, create a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI).

-

-

Data Acquisition (ESI-QTOF):

-

Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Optimize ion source parameters, including capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 230.14) and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical process flow from a purified chemical sample to its structural confirmation using multiple spectroscopic techniques.

Caption: A standard workflow for the structural confirmation of a chemical compound using spectroscopic methods.

References

- 1. (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS No. 95715-87-0 - iChemical [ichemical.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

An In-depth Technical Guide to N-Boc-L-serinal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-serinal, systematically named tert-butyl (S)-(1-formyl-2-hydroxyethyl)carbamate, is a chiral aldehyde that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility is underscored by the presence of a reactive aldehyde functionality, a protected amine, and a primary alcohol, all attached to a chiral center. However, the inherent reactivity of the aldehyde group also contributes to its instability, making its isolation and characterization challenging. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in drug development.

Core Physical and Chemical Properties

Due to its instability and propensity for racemization, comprehensive physical property data for isolated N-Boc-L-serinal is scarce in the literature. It is often generated and used in situ or converted to a more stable derivative, such as an acetonide, for storage and handling. The available information for N-Boc-L-serinal and its direct precursor, N-Boc-L-serine, is summarized below.

Table 1: Physical and Chemical Properties of N-Boc-L-serine

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid | [1] |

| Synonyms | Boc-L-serine, N-(tert-Butoxycarbonyl)-L-serine | [1] |

| CAS Number | 3262-72-4 | [1] |

| Molecular Formula | C₈H₁₅NO₅ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 91 °C (decomposes) | [2] |

| Appearance | White to light brown powder | [3] |

| Solubility | Almost transparent in water | [2] |

Chemical Stability and Reactivity of N-Boc-L-serinal:

N-Boc-L-serinal is known to be unstable and susceptible to racemization at the α-carbon due to the acidity of the proton adjacent to the aldehyde. This instability necessitates its use immediately after preparation or its conversion to a more stable form. The aldehyde group is highly electrophilic and readily reacts with nucleophiles. Common side reactions include oxidation to the corresponding carboxylic acid, reduction to the alcohol (N-Boc-L-serinol), and aldol-type reactions. The Boc protecting group is stable under neutral and basic conditions but can be easily removed with acid.[4]

Experimental Protocols

The synthesis of N-Boc-L-serinal typically involves the oxidation of the corresponding primary alcohol, N-Boc-L-serinol, which is obtained by the reduction of an N-Boc-L-serine ester. The two most common methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, which are favored for their mild reaction conditions.

Synthesis of N-Boc-L-serinal via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[5]

Experimental Workflow:

Caption: Swern oxidation workflow for N-Boc-L-serinal synthesis.

Detailed Protocol:

-

Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (2.2 equivalents) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.[6]

-

Oxidation: A solution of N-Boc-L-serinol (1.0 equivalent) in CH₂Cl₂ is added slowly to the activated DMSO mixture at -78 °C. The reaction is stirred for 30-60 minutes.

-

Quenching: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.[6]

-

Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-L-serinal, which should be used immediately in the next step.

Synthesis of N-Boc-L-serinal via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and selective method for oxidizing primary alcohols to aldehydes.[7]

Experimental Workflow:

Caption: Dess-Martin oxidation workflow for N-Boc-L-serinal synthesis.

Detailed Protocol:

-

To a solution of N-Boc-L-serinol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude N-Boc-L-serinal.

Applications in Drug Development

N-Boc-L-serinal is a key building block in the synthesis of various pharmaceutical agents, particularly those containing a serine-derived moiety. Its aldehyde functionality allows for the introduction of diverse substituents through nucleophilic addition and other carbonyl chemistry, making it a versatile precursor for creating libraries of potential drug candidates.

Synthesis of Protease Inhibitors

A significant application of N-Boc-L-serinal and its derivatives is in the synthesis of protease inhibitors. The aldehyde can be converted into a ketoamide, a common "warhead" that forms a reversible covalent bond with the active site serine residue of serine proteases.[8] This mechanism of action is central to the therapeutic effect of several antiviral drugs.

Logical Relationship in Protease Inhibitor Synthesis:

Caption: Role of N-Boc-L-serinal in protease inhibitor synthesis.

-

Boceprevir and Telaprevir: N-Boc-L-serinal and its derivatives are implicated as key intermediates in the synthesis of complex peptide-like molecules, including the hepatitis C virus (HCV) NS3/4A protease inhibitors boceprevir and telaprevir.[9][10] While the exact synthetic routes may vary, the core serine-derived aldehyde is a crucial component for constructing the final drug molecule.

Role in Signaling Pathway Research

While N-Boc-L-serinal itself is not a direct participant in biological signaling pathways, serine metabolism and signaling are crucial for cellular homeostasis and have been implicated in various diseases.[2][11] Serine biosynthesis pathways provide precursors for proteins, nucleotides, and lipids, and are often dysregulated in cancer.[2] Serine can also act as a signaling molecule in plants, activating defense mechanisms.[12]

The synthesis of serine-derived molecules, facilitated by intermediates like N-Boc-L-serinal, allows for the creation of molecular probes and potential modulators of these pathways. For instance, labeled or modified serine analogues can be used to study the activity of enzymes involved in serine metabolism or to investigate the role of serine in protein phosphorylation cascades.

Serine Metabolism and Downstream Signaling:

Caption: Central role of serine in cellular metabolism.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 10. medkoo.com [medkoo.com]

- 11. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chiral Pool Synthesis from tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of (R)- and (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, in chiral pool synthesis. Garner's aldehyde, a versatile C4 building block derived from serine, has emerged as a cornerstone in the asymmetric synthesis of a wide array of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of key synthetic transformations, extensive experimental protocols, and tabulated quantitative data to facilitate reproducible and efficient synthetic strategies. Furthermore, this guide visualizes critical reaction pathways and experimental workflows using the DOT language to provide clear and concise representations of the underlying chemical principles and processes.

Introduction

The oxazolidine ring not only protects the amino and hydroxyl groups of the parent serine but also provides a rigid conformational framework that directs the stereochemical outcome of reactions at the aldehyde carbon.[1] This inherent stereocontrol is a key feature that makes Garner's aldehyde an invaluable tool in asymmetric synthesis.

This guide will delve into the core synthetic applications of Garner's aldehyde, with a particular focus on carbon-carbon bond-forming reactions that are fundamental to the elaboration of complex molecular architectures. Detailed experimental protocols for key transformations, including olefination reactions and nucleophilic additions of organometallic reagents, will be provided. Quantitative data from various studies have been compiled into structured tables to allow for easy comparison of different reaction conditions and their outcomes. Finally, signaling pathways affected by biologically active molecules synthesized from Garner's aldehyde, along with experimental workflows, are visualized to provide a holistic understanding of its significance in both synthetic chemistry and drug discovery.

Synthesis of Garner's Aldehyde

A widely adopted procedure, often referred to as the Koskinen procedure, provides Garner's aldehyde in good overall yield and high enantiomeric excess.[1] This method involves the esterification of L-serine, followed by N-Boc protection, acetonide formation, and finally, a DIBAL-H reduction at low temperature to afford the desired aldehyde.[1]

Key Synthetic Transformations

Garner's aldehyde is a versatile substrate for a multitude of carbon-carbon bond-forming reactions, enabling the stereoselective elongation of the carbon chain and the introduction of diverse functional groups.

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde functionality of Garner's aldehyde into a carbon-carbon double bond. These reactions are pivotal in the synthesis of unsaturated amino alcohols and serve as precursors for further functionalization.

The Wittig reaction utilizes a phosphonium ylide to introduce a new carbon-carbon double bond. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate carbanion, is a widely used alternative to the Wittig reaction. The HWE reaction generally offers excellent (E)-selectivity for the formation of α,β-unsaturated esters and other electron-deficient alkenes.[4] A significant advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct during workup.[4]

Data Presentation

Table 1: Horner-Wadsworth-Emmons Reaction with Garner's Aldehyde

| Entry | Phosphonate Reagent | Base | Solvent | Temp (°C) | Product | Yield (%) | dr (E/Z) | Reference |

| 1 | Triethyl phosphonoacetate | NaH | THF | 0 to rt | (E)-α,β-Unsaturated ester | 95 | >98:2 | [5] |

| 2 | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt | (E)-α,β-Unsaturated methyl ester | 92 | >95:5 | [5] |

| 3 | Triethyl phosphonoacetate | DBU, LiCl | Acetonitrile | rt | (E)-α,β-Unsaturated ester | Varies | High E-selectivity | [5] |

Table 2: Nucleophilic Addition of Organometallic Reagents to Garner's Aldehyde

| Entry | Organometallic Reagent | Solvent | Temp (°C) | Product | Yield (%) | dr (anti/syn) | Reference |

| 1 | Vinylmagnesium bromide | THF | -78 | Allylic alcohol | 80 | 6:1 | [3] |

| 2 | Phenylmagnesium bromide | THF | -78 | Secondary alcohol | - | - | [3] |

| 3 | Lithium 1-pentadecyne | THF | -23 | Propargyl alcohol | 83 | - | [2] |

| 4 | 1-Pentadecyne, DIBAL-H | Hexanes/Toluene | -78 | Allylic alcohol | >80 | - | [2] |

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction of Garner's Aldehyde with Triethyl Phosphonoacetate (E-selective)

Materials:

-

(S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.

Protocol 2: Wittig Reaction of Garner's Aldehyde with Methyltriphenylphosphonium Bromide

Materials:

-

(S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The formation of a yellow-orange ylide solution should be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

-

Purify the product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 3: Diastereoselective Addition of Vinylmagnesium Bromide to Garner's Aldehyde

Materials:

-

(S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

-

Vinylmagnesium bromide (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add vinylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution of the aldehyde.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the allylic alcohol product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Mandatory Visualization

Reaction Workflows and Logical Relationships

Caption: Horner-Wadsworth-Emmons reaction workflow.

Caption: Organometallic addition reaction workflow.

Signaling Pathway Visualizations

Many biologically active iminosugars, such as 1-deoxynojirimycin (DNJ), are synthesized from Garner's aldehyde.[6] These compounds are potent inhibitors of α-glucosidases, enzymes that are crucial for carbohydrate metabolism.[1][7] Their inhibitory activity stems from their structural resemblance to the natural carbohydrate substrates.[1] The protonated nitrogen atom in the iminosugar ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to competitive inhibition of the enzyme.[8] This inhibition has therapeutic applications in the management of type 2 diabetes and certain viral infections.[1]

Caption: α-Glucosidase inhibition by iminosugars.

Garner's aldehyde is a key starting material for the synthesis of neuraminidase inhibitors, which are crucial antiviral drugs for the treatment of influenza. Neuraminidase is a viral enzyme that facilitates the release of newly formed virus particles from the surface of an infected host cell by cleaving sialic acid residues. Neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind to the active site of the enzyme, thereby blocking its function. This prevents the release of progeny virions, thus halting the spread of the infection.

Caption: Neuraminidase inhibition in influenza virus.

Conclusion

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, or Garner's aldehyde, stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability from serine, coupled with its conformational rigidity and reactive aldehyde handle, has solidified its position as a premier chiral building block in modern organic synthesis. This guide has provided a detailed overview of its application in key synthetic transformations, supported by comprehensive experimental protocols and tabulated data to aid in the practical execution of these reactions. The visualization of reaction workflows and the mechanisms of action of resulting biologically active molecules further underscores the broad impact of this versatile synthon. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of Garner's aldehyde opens doors to the efficient and stereocontrolled synthesis of a vast array of complex and medicinally relevant target molecules.

References

- 1. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divergence of Catalytic Mechanism within a Glycosidase Family Provides Insight into Evolution of Carbohydrate Metabolism by Human Gut Flora - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Garner's Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of Stability

The chemical and configurational stability of Garner's aldehyde are critical considerations for its use as a reliable synthetic intermediate.[2][3] Several factors can influence its integrity over time, leading to degradation and loss of enantiomeric purity.

Chemical Stability

Like many aldehydes, Garner's aldehyde is susceptible to common degradation pathways:

-

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen) and certain contaminants.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acidic or basic impurities.

-

Over-reduction: During its synthesis via the reduction of the corresponding ester, over-reduction to the alcohol is a potential side reaction. While not a storage stability issue, the presence of the alcohol impurity can affect downstream reactions.[2]

Configurational Stability: The Challenge of Epimerization

The most significant stability concern for Garner's aldehyde is the potential for epimerization at the C4 chiral center (the carbon bearing the aldehyde group).[1][3][6] The acidic proton at this position can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization or inversion of the stereocenter. This loss of enantiomeric purity is a critical issue that can compromise the stereochemical outcome of subsequent synthetic steps.

The choice of reagents and reaction conditions during both the synthesis and subsequent reactions of Garner's aldehyde is crucial in mitigating epimerization. For instance, the use of bulky, non-nucleophilic bases is often recommended to minimize this side reaction.[1]

Recommended Storage and Handling

Proper storage and handling are essential to preserve the quality and stability of Garner's aldehyde. Based on literature and general chemical principles, the following recommendations are provided.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below (freezer) | Reduces the rate of potential degradation reactions. The pure aldehyde is known to crystallize at low temperatures, which can enhance its stability.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation of the aldehyde to the carboxylic acid.[7] |

| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light, which can accelerate degradation. |

| Form | Crystalline solid | Storing the purified, crystalline form is preferable to storage in solution, as solvents can potentially participate in degradation reactions over time. |

Handling Procedures

-

Inert Atmosphere: Handle Garner's aldehyde under an inert atmosphere whenever possible, especially when transferring or weighing the compound.

-

Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and dry to avoid introducing acidic or basic contaminants that could catalyze degradation or epimerization.

-

Minimize Time at Room Temperature: When removed from cold storage for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Perform weighing and transfer operations as quickly as is safely possible.

-

Solvent Purity: When preparing solutions of Garner's aldehyde, use high-purity, anhydrous solvents to minimize potential side reactions.

Potential Degradation Pathways

The primary degradation pathways for Garner's aldehyde are epimerization, oxidation, and polymerization. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the purity of the material.

Caption: Key degradation routes for Garner's aldehyde.

Experimental Protocols

While specific, validated stability-indicating methods for Garner's aldehyde are not widely published, the following sections provide general experimental protocols that can be adapted for its analysis. These protocols are based on established methods for the analysis of chiral aldehydes and are consistent with ICH guidelines for forced degradation studies.[8][9][10][11][12]

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9][10][11][12]

Objective: To generate potential degradation products of Garner's aldehyde under various stress conditions.

Materials:

-

Garner's aldehyde

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare stock solutions of Garner's aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a defined period (e.g., 8 hours). Note: Basic conditions are expected to cause significant epimerization.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store a solid sample of Garner's aldehyde in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, store a solution of the aldehyde under the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution of Garner's aldehyde to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study.

Analytical Method for Purity and Stability Assessment

A stability-indicating analytical method is crucial for quantifying the parent compound and separating it from any degradation products or impurities. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.

Method: Chiral HPLC-UV

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column)

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve good separation.

Detection: UV detection at a wavelength where Garner's aldehyde has significant absorbance (e.g., 210-230 nm).

Procedure:

-

Standard Preparation: Prepare a standard solution of Garner's aldehyde of known concentration in the mobile phase.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

-

Injection: Inject equal volumes of the standard and sample solutions onto the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to Garner's aldehyde by comparing the retention time with the standard.

-

Identify the peak corresponding to the epimer by its distinct retention time on the chiral column.

-

Identify any other peaks as potential degradation products.

-

Calculate the purity of Garner's aldehyde and the percentage of the epimer and other impurities using the peak areas.

-

Derivatization for Enhanced Detection:

For the analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique to form stable, chromophoric hydrazones that can be readily detected by UV-Vis.[13][14] This can be particularly useful for trace-level analysis.

Conclusion

Garner's aldehyde is a valuable synthetic tool, but its utility is contingent on maintaining its chemical and, most importantly, its configurational integrity. The primary stability concern is epimerization, which can be mitigated through careful control of reaction and storage conditions. Storage at low temperatures under an inert atmosphere is recommended to minimize degradation. While specific quantitative stability data is scarce in the public literature, the application of sound chemical principles and the implementation of appropriate analytical methods, such as chiral HPLC, will enable researchers to confidently utilize this important chiral building block in their synthetic endeavors. Further in-house stability studies are recommended for applications in GMP-regulated environments.

References

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. web.stanford.edu [web.stanford.edu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmtech.com [pharmtech.com]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. chiral-labs.com [chiral-labs.com]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, is a versatile and highly valuable chiral building block in asymmetric synthesis.[1][2][3] Its stable, protected form of serine aldehyde allows for a wide range of stereoselective transformations, making it an essential intermediate in the synthesis of numerous complex natural products, pharmaceuticals, and other biologically active molecules.[1][4] This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and key applications for researchers and professionals in the field of drug development and organic synthesis.

Commercial Availability and Suppliers

Both enantiomers of Garner's aldehyde, (R)- and (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, are commercially available from various chemical suppliers. The availability of both enantiomers provides chemists with the flexibility to synthesize target molecules with the desired stereochemistry. Key suppliers include Tokyo Chemical Industry (TCI), Sigma-Aldrich, and Thermo Scientific Chemicals. Custom synthesis services are also available for specific purity requirements or larger quantities.[5]

Table 1: Commercial Suppliers of (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 95715-87-0)

| Supplier | Product Number | Purity | Notes |

| Tokyo Chemical Industry | B5351 | >95.0% (GC)[6] | Also known as (R)-Garner's Aldehyde.[6] |

| Sigma-Aldrich | 462063 | 95%[7] | Also known as (+)-N-Boc-N,O-isopropylidene-D-serinal.[7] |

| CymitQuimica | A recognized chiral building block for pharmaceuticals.[2] | ||

| iChemical | Available for research purposes.[8] | ||

| 001Chemical | Available for research needs.[9] |

Table 2: Commercial Suppliers of (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 102308-32-7)

| Supplier | Product Number | Purity | Notes |

| Thermo Scientific Chemicals | 386570010 | 95%[10] |

Physicochemical Properties

A summary of the key physicochemical properties of Garner's aldehyde is presented in Table 3.

Table 3: Physicochemical Data of this compound

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₁₁H₁₉NO₄[7] | C₁₁H₁₉NO₄[10] |

| Molecular Weight | 229.27 g/mol [7] | 229.27 g/mol |

| Appearance | Colorless to light yellow liquid[6] | Viscous liquid, clear colorless to yellow[10] |

| Boiling Point | 67 °C at 0.3 mmHg (lit.)[7] | 83-88 °C at 1.0-1.4 mmHg[3] |

| Density | 1.06 g/mL at 25 °C (lit.)[7] | |

| Refractive Index | n20/D 1.445 (lit.)[7] | |

| Optical Rotation | [α]₂₃/D +90° (c=1 in chloroform)[7] | [α]₂₀/D -85° to -95° (c=1, CHCl₃)[10] |

Experimental Protocols: Synthesis of Garner's Aldehyde

Several methods have been developed for the synthesis of Garner's aldehyde, with the most common routes starting from either L- or D-serine. Below are detailed protocols for two widely used procedures.

The Original Garner Procedure

This method involves the protection of the amino and carboxyl groups of serine, followed by the formation of the oxazolidine ring and subsequent reduction to the aldehyde.[4][11]

Experimental Protocol:

-

N-Boc Protection: L-Serine is first protected with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture at a controlled pH.

-

Esterification: The carboxylic acid is then esterified using methyl iodide and potassium carbonate in DMF.

-

Oxazolidine Formation: The diol is protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene.

-

Reduction: The final step is the reduction of the methyl ester to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78 °C in toluene.

Caption: Synthetic pathway of the original Garner procedure.

The Koskinen Procedure

This modified procedure offers an alternative route with high yields and is suitable for large-scale synthesis.[1][4]

Experimental Protocol:

-

Esterification: L-Serine is first esterified using acetyl chloride in methanol.

-

N-Boc Protection: The resulting amino ester hydrochloride is then protected with Boc₂O in the presence of triethylamine in dichloromethane.

-

Oxazolidine Formation: The acetonide is introduced using 2,2-dimethoxypropane and a catalytic amount of boron trifluoride etherate in dichloromethane.

-

Reduction: The protected ester is reduced to Garner's aldehyde using DIBAL-H at a temperature below -75 °C in toluene. This procedure has been reported to yield the aldehyde with high enantiomeric excess (97% ee).[4]

Caption: Synthetic pathway of the Koskinen procedure.

Applications in Drug Development and Asymmetric Synthesis

Garner's aldehyde is a cornerstone in the asymmetric synthesis of a vast array of complex molecules due to its configurational stability and the high stereoselectivity it imparts in reactions.[1][12]

-

Synthesis of Amino Alcohols: Nucleophilic addition to the aldehyde provides straightforward access to 1,2-amino alcohols, which are key structural motifs in many biologically active compounds.[1]

-

Natural Product Synthesis: It has been extensively used as a chiral precursor in the total synthesis of numerous natural products, including amino sugars, aza sugars, sphingosines, and unusual amino acids.[1][12]

-

Pharmaceutical Intermediates: The versatility of Garner's aldehyde makes it an invaluable intermediate in the development of novel therapeutic agents. Its ability to introduce chirality with high control is crucial in the synthesis of enantiomerically pure drugs, where different enantiomers can exhibit vastly different pharmacological activities.

Caption: Key applications of Garner's aldehyde in synthesis.

Conclusion

This compound, or Garner's aldehyde, remains a critical tool for synthetic chemists. Its ready commercial availability and the existence of robust and scalable synthetic procedures have solidified its position as a go-to chiral building block. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is paramount for the efficient and stereoselective construction of complex molecular targets.

References

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

- 3. Garner's Aldehyde [drugfuture.com]

- 4. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. (R)-tert-Butyl 4-Formyl-2,2-dimethyloxazolidine-3-carboxylate | 95715-87-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95 95715-87-0 [sigmaaldrich.com]

- 8. (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS No. 95715-87-0 - iChemical [ichemical.com]

- 9. 001chemical.com [001chemical.com]

- 10. tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 11. d-nb.info [d-nb.info]

- 12. Organic Syntheses Procedure [orgsyn.org]

Garner's Aldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, a chiral building block available in both (R) and (S) enantiomeric forms, is a cornerstone in the asymmetric synthesis of a wide array of complex molecules, including amino sugars and other nitrogen-containing therapeutic agents.[1][2] Its configurational stability makes it an invaluable synthon for drug development and natural product synthesis.[1][3] This guide provides an in-depth overview of the essential safety precautions, handling procedures, and experimental protocols associated with Garner's aldehyde to ensure its safe and effective use in the laboratory.

Safety and Hazard Information

While specific toxicity data for Garner's aldehyde is not extensively documented, its chemical nature as an aldehyde necessitates careful handling. Aldehydes, as a class, can be irritating to the skin, eyes, and respiratory system.[4][5] The available Safety Data Sheet (SDS) for the (R)-enantiomer and general knowledge of aldehyde reactivity provide the basis for the following safety recommendations.

Hazard Identification and Classification

Based on available safety data for tert-Butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, the compound is classified with the following hazards:

-

Skin Corrosion/Irritation: Category 2[4]

-

Serious Eye Damage/Eye Irritation: Category 2[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[4]

Signal Word: Warning[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Garner's aldehyde is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Colorless liquid or semi-transparent white crystals upon freezing | [2][3] |

| Boiling Point | 83-88 °C at 1.0-1.4 mmHg; 72-75 °C at 0.3 mmHg | [2] |

| Density | 1.06 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.445 | [7] |

| Optical Rotation ([α]D) | (R)-form: +103° (c = 1.0 in CHCl₃); (S)-form: -91.7° (c = 1.34 in CHCl₃) | [2] |

Handling and Storage Precautions

Adherence to standard laboratory safety protocols is paramount when working with Garner's aldehyde.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

| PPE Type | Specification | Rationale | Reference |

| Eye Protection | Chemical splash goggles or a face shield. | To prevent eye irritation or damage from splashes. | [5] |

| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves for integrity before use. | To prevent skin irritation upon contact. Latex gloves are not recommended as they may not provide adequate protection against organic compounds. | [5] |

| Skin and Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. | [8] |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors should be used. | To avoid inhalation and respiratory tract irritation. | [4][5] |

Safe Handling Practices

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4]

-

Avoid contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Wash hands thoroughly after handling the compound.[4]

-

Keep containers tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.[4]

-

Pure Garner's aldehyde may crystallize in the freezer.[3]

Experimental Protocols

Several synthetic routes to Garner's aldehyde have been reported, each with its own set of reagents and conditions. Below are detailed methodologies for two common procedures.

Garner's Original Synthesis of (S)-Garner's Aldehyde

This procedure involves a three-step sequence starting from L-serine.

Step 1: Boc Protection and Esterification

-

Protect the amino group of L-serine with Boc anhydride in dioxane.

-

Esterify the carboxylic acid with iodomethane under basic conditions in dimethylformamide (DMF).

Step 2: Acetonide Formation

-

Form the dimethyloxazolidine ring using catalytic p-toluenesulfonic acid and 2,2-dimethoxypropane (DMP) in refluxing benzene.

Step 3: Reduction to the Aldehyde

-

Reduce the methyl ester to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78 °C.[10]

The Koskinen Procedure for (S)-Garner's Aldehyde

This modified procedure offers an alternative route with different reagents.[11]

Step 1: Esterification and Boc Protection

-

Esterify L-serine with acetyl chloride in methanol at 0 °C to 50 °C.

-

Protect the resulting amine hydrochloride with Boc anhydride and triethylamine in dichloromethane at 0 °C to room temperature.[11]

Step 2: Acetonide Formation